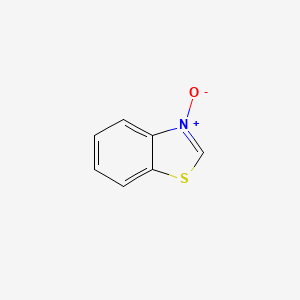
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility in water and some organic solvents like ethanol and methanol. It also exhibits good chemical stability, making it resistant to decomposition or hydrolysis .
Métodos De Preparación
Pentaethylene Glycol Dimethanesulfonate is typically prepared through the esterification reaction of Pentaethylene Glycol and methanesulfonic acid. The process involves reacting pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves using triethylamine in dichloromethane at room temperature for 22 hours, followed by quenching with water and purification .
Análisis De Reacciones Químicas
Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Oxidation and Reduction:
Common Reagents and Conditions: Triethylamine and dichloromethane are commonly used in its synthesis.
Major Products: The primary product from its reactions is the substituted pentaethylene glycol derivative.
Aplicaciones Científicas De Investigación
Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Pentaethylene Glycol Dimethanesulfonate functions primarily as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to DNA, leading to DNA damage and cell death. This mechanism is particularly useful in chemotherapy for targeting rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as:
Tetraethylene Glycol Dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
Hexaethylene Glycol Dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.
Polyethylene Glycol Dimethanesulfonate: A broader category that includes various lengths of ethylene glycol units.
The uniqueness of Pentaethylene Glycol Dimethanesulfonate lies in its specific chain length, which provides a balance between solubility and stability, making it suitable for a variety of applications .
Propiedades
Fórmula molecular |
C12H26O10S2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3 |
Clave InChI |
BGCFJPQXVQSYIS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)






![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)



![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)

